molecular formula C29H23BrN2 B12622579 2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline CAS No. 917804-92-3

2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline

Cat. No.: B12622579
CAS No.: 917804-92-3
M. Wt: 479.4 g/mol
InChI Key: WNFKJIOLFPSTRG-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromophenyl group and two diphenyl groups attached to a pyridine ring, with an aniline group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

917804-92-3

Molecular Formula

C29H23BrN2

Molecular Weight

479.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline

InChI

InChI=1S/C29H23BrN2/c30-25-17-15-21(16-18-25)24-19-28(22-9-3-1-4-10-22)32(27-14-8-7-13-26(27)31)29(20-24)23-11-5-2-6-12-23/h1-20,24H,31H2

InChI Key

WNFKJIOLFPSTRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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